

comparison of SHMT-IN-3 with other SHMT inhibitors like SHIN1

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A Comparative Guide to SHMT Inhibitors: SHMT-IN-3 vs. SHIN1

For Researchers, Scientists, and Drug Development Professionals

Serine Hydroxymethyltransferase (SHMT) represents a critical enzymatic hub in one-carbon metabolism, fueling the synthesis of nucleotides and other essential biomolecules required for rapid cell proliferation. Its pivotal role in cancer metabolism has positioned it as a compelling target for novel therapeutic interventions. This guide provides an objective comparison of two prominent SHMT inhibitors, **SHMT-IN-3** and SHIN1, offering insights into their biochemical potency, cellular activity, and the experimental frameworks used for their evaluation.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for **SHMT-IN-3** and SHIN1 against the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of the enzyme. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.



Inhibitor	Target	IC50	Source
SHIN1	SHMT1	5 nM	[1][2][3][4]
SHMT2	13 nM	[1][2][3][4]	
SHMT-IN-3	SHMT1	0.53 μΜ	MedChemExpress Website
SHMT2	Not Reported		

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key experiments used to characterize SHMT inhibitors.

In Vitro SHMT Enzymatic Assay (Coupled Spectrophotometric Assay)

This assay indirectly measures SHMT activity by coupling the production of 5,10-methylenetetrahydrofolate (5,10-CH2-THF) to a dehydrogenase reaction that can be monitored spectrophotometrically.[5][6][7]

Materials:

- Recombinant human SHMT1 or SHMT2 enzyme
- L-serine
- Tetrahydrofolate (THF)
- NADP+
- 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD) from E. coli
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT)
- Inhibitors (SHMT-IN-3, SHIN1) dissolved in DMSO



- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing assay buffer, 5 μM MTHFD, 2 mM L-serine, 0.4 mM
 THF, and 0.25 mM NADP+.
- Add varying concentrations of the SHMT inhibitor (or DMSO as a vehicle control) to the wells
 of a 96-well plate.
- Initiate the reaction by adding the SHMT enzyme to each well.
- Immediately monitor the increase in absorbance at 375 nm at 25°C, which corresponds to the formation of NADPH.
- Calculate the initial reaction velocities from the linear portion of the absorbance curves.
- Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

- Cancer cell line of interest (e.g., HCT-116)
- · Complete cell culture medium
- SHMT inhibitors (SHMT-IN-3, SHIN1)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



- Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
- 96-well cell culture plates
- Multichannel pipette
- Plate reader

Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with a serial dilution of the SHMT inhibitors for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.
- After the incubation period, add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis of the MAPK Signaling Pathway

This protocol details the detection of total and phosphorylated proteins in the MAPK signaling pathway to assess the downstream effects of SHMT inhibition.[8][9][10][11]

Materials:

- · Cancer cells treated with SHMT inhibitors
- RIPA lysis buffer with protease and phosphatase inhibitors



- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)
- HRP-conjugated secondary antibodies
- ECL substrate
- Chemiluminescence imaging system

Procedure:

- Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
- Separate 20-30 μg of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phosphorylated and total MAPK pathway proteins overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the chemiluminescent signal using an ECL substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of protein phosphorylation.



In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SHMT inhibitors in a mouse xenograft model.[12][13][14][15]

Materials:

- Immunodeficient mice (e.g., athymic nude or SCID mice)
- Human cancer cell line
- SHMT inhibitors formulated for in vivo administration
- Vehicle control
- Calipers
- Animal balance

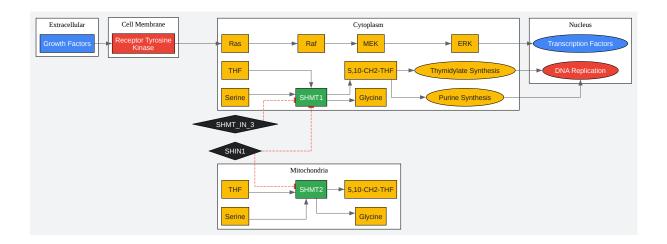
Procedure:

- Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
- Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer the SHMT inhibitors and vehicle control to their respective groups according to a
 predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
- Measure the tumor volume and body weight of each mouse regularly (e.g., twice a week).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
- Compare the tumor growth rates between the treatment and control groups to evaluate the efficacy of the inhibitors.

Visualizing the Mechanism and Workflow



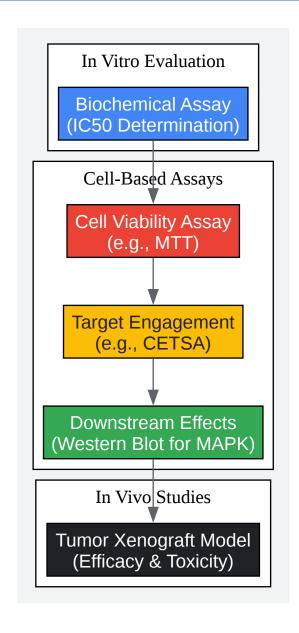
To better understand the context and evaluation of these inhibitors, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a standard experimental workflow.



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Caption: SHMT in One-Carbon Metabolism and Signaling.





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